molecular formula C24H29N5O2 B2886127 6-Cyclopentyl-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 922465-08-5

6-Cyclopentyl-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2886127
CAS RN: 922465-08-5
M. Wt: 419.529
InChI Key: LOQCXVIVSIHZAO-UHFFFAOYSA-N
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Description

6-Cyclopentyl-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione, also known as CPTI, is a purine derivative that has been extensively studied for its potential therapeutic applications in various diseases. CPTI is a potent and selective antagonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological functions.

Scientific Research Applications

Mesoionic Purinone Analogs Synthesis and Properties

Research on mesoionic purinone analogs, such as those structurally related to 6-Cyclopentyl-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione, has explored their synthesis and properties. These analogs predominantly exist in the C3-H tautomeric form and are involved in hydrolytic ring-opening reactions and 1,3-dipolar cycloadditions, producing various novel compounds (Coburn & Taylor, 1982).

Potential Antidepressant Agents

The synthesis and evaluation of derivatives, specifically focusing on their affinity for serotonin receptors and phosphodiesterase inhibitors, have identified potential antidepressant and anxiolytic applications. Preliminary pharmacological studies have indicated the significant potential of these compounds in therapeutic applications (Zagórska et al., 2016).

Purine Alkaloids from Marine Sources

Exploration of marine sources has led to the discovery of new purine alkaloids, exhibiting weak cytotoxicity against human cancer cell lines. This research opens avenues for the development of novel therapeutic agents from marine biodiversity (Qi, Zhang, & Huang, 2008).

properties

IUPAC Name

6-cyclopentyl-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2/c1-16-17(2)29-20-21(25-23(29)28(16)19-13-7-8-14-19)26(3)24(31)27(22(20)30)15-9-12-18-10-5-4-6-11-18/h4-6,10-11,19H,7-9,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQCXVIVSIHZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CCCC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopentyl-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione

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